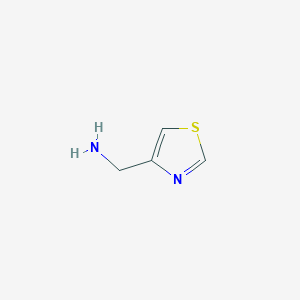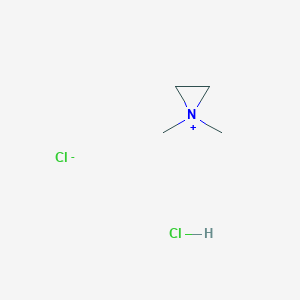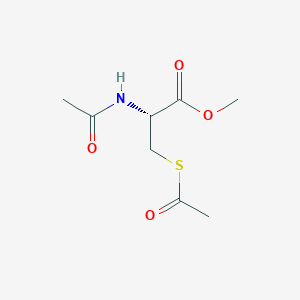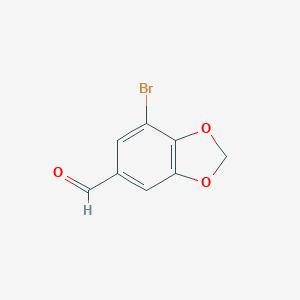
4-tert-Butyl-2,6-diphenylphosphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2,6-diphenylphosphinine is a chemical compound characterized by the presence of a phosphorin ring substituted with tert-butyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2,6-diphenylphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorin ring to other phosphorus-containing compounds.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphorin derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,6-diphenylphosphinine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2,6-diphenylphosphinine involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, influencing various chemical and biological pathways. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Another phosphorin derivative with three tert-butyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-: A phenol derivative with similar tert-butyl substitution.
Uniqueness
4-tert-Butyl-2,6-diphenylphosphinine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of tert-butyl and phenyl groups makes it a versatile compound for various applications, distinguishing it from other phosphorin derivatives.
Propiedades
Número CAS |
17420-26-7 |
|---|---|
Fórmula molecular |
C21H21P |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-diphenylphosphinine |
InChI |
InChI=1S/C21H21P/c1-21(2,3)18-14-19(16-10-6-4-7-11-16)22-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |
Clave InChI |
ATCMPNFSIRZGFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC(=PC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
4-(1,1-Dimethylethyl)-2,6-diphenylphosphorin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


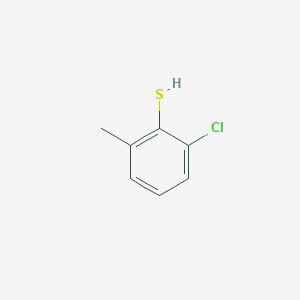
![[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea](/img/structure/B98665.png)



